molecular formula C18H19ClN2O B2515986 N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine CAS No. 155639-11-5

N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine

Cat. No. B2515986
CAS RN: 155639-11-5
M. Wt: 314.81
InChI Key: OMHWFERWNDTMJH-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine is a chemical compound that belongs to the class of phenethylamines. It is commonly referred to as 25C-NBOMe, and it has been the subject of scientific research due to its potential medical and therapeutic applications. In

Scientific Research Applications

N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine has been the subject of scientific research due to its potential medical and therapeutic applications. It has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. It has also been studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT2A receptor, which is a serotonin receptor. It may also interact with other receptors in the brain, including the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase the activity of certain brain regions, including the prefrontal cortex and the amygdala. These effects may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and it can be produced in large quantities. Another advantage is that it has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy have not been fully established.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine. One direction is to further explore its potential therapeutic applications, particularly in the treatment of psychiatric disorders and cancer. Another direction is to study its safety and efficacy in humans, which would be necessary for its eventual clinical use. Additionally, further research is needed to fully understand its mechanism of action and its interactions with other receptors in the brain.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine involves several steps. The first step involves the synthesis of 2-(5-methoxy-1H-indol-3-yl)ethanamine, which is then reacted with 4-chlorobenzaldehyde to produce the final product. The synthesis method has been described in detail in scientific literature, and it is a well-established procedure.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c1-22-16-6-7-18-17(10-16)14(12-21-18)8-9-20-11-13-2-4-15(19)5-3-13/h2-7,10,12,20-21H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHWFERWNDTMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine

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